2-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichloromethoxyphenyl group, a propenoyl group, and a cyclopenta[b]thiophene carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{[(E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dichloromethoxyphenyl group: This can be achieved by reacting 3,5-dichlorobenzoyl chloride with methoxyphenol under appropriate conditions.
Synthesis of the propenoyl group: The propenoyl group can be introduced through a reaction involving propenoic acid or its derivatives.
Cyclopenta[b]thiophene formation: The cyclopenta[b]thiophene ring can be synthesized through a series of cyclization reactions involving thiophene derivatives.
Coupling reactions: The final step involves coupling the dichloromethoxyphenyl group, propenoyl group, and cyclopenta[b]thiophene carboxamide moiety under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques such as catalytic reactions and continuous flow processes.
Chemical Reactions Analysis
2-{[(E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichloromethoxyphenyl group, using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
2-{[(E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying biological processes and interactions.
Medicine: Research may explore its potential as a therapeutic agent for treating various diseases, given its unique structure and functional groups.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE include other dichlorobenzamide derivatives and cyclopenta[b]thiophene compounds. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of the compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological effects.
Properties
Molecular Formula |
C18H16Cl2N2O3S |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-[[(E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-25-16-9(7-10(19)8-12(16)20)5-6-14(23)22-18-15(17(21)24)11-3-2-4-13(11)26-18/h5-8H,2-4H2,1H3,(H2,21,24)(H,22,23)/b6-5+ |
InChI Key |
AIEDATLALSKKJO-AATRIKPKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origin of Product |
United States |
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